

# Analytical Method for the Quantification of Nevirapine-d5 Using LC-MS/MS

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## Compound of Interest

Compound Name: Nevirapine-d5

Cat. No.: B12067126

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This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Nevirapine-d5**. This method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of **Nevirapine-d5** in various matrices, often utilized as an internal standard in pharmacokinetic and bioequivalence studies of Nevirapine.

## Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The deuterated analog, **Nevirapine-d5**, is commonly employed as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Nevirapine quantification by correcting for variability during sample preparation and analysis.[3] This document provides a comprehensive protocol for the development and validation of an analytical method for **Nevirapine-d5**.

## Experimental

### Materials and Reagents

- Nevirapine and **Nevirapine-d5** reference standards were obtained from Toronto Research Chemicals Inc.
- LC-MS grade acetonitrile, methanol, and formic acid were procured from Fisher Scientific and Sigma-Aldrich.[3]

- Water was purified using an Elga Option 4 water purifier.[3]
- Blank human plasma was sourced from healthy, drug-free volunteers.

## Instrumentation

A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer was used for analysis.

## Chromatographic Conditions

The chromatographic separation was achieved on a C18 analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid) was employed.

Parameter	Value
Column	Atlantis dC18, 5 $\mu$ m, 3.9 mm $\times$ 150 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	1 mL/min
Column Temperature	40 $^{\circ}$ C
Injection Volume	10 $\mu$ L
Run Time	5 minutes

## Mass Spectrometric Conditions

The mass spectrometer was operated in the positive ionization mode using multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for **Nevirapine-d5**.

Parameter	Value
Ionization Mode	Positive Ionization
Precursor Ion ([M+H] <sup>+</sup> )	m/z 272.1
Product Ion	m/z 231.1
Tube Lens Voltage	77.6 V

## Protocols

### Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the **Nevirapine-d5** reference standard in 100% methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
- Working Stock Solution (10 µg/mL): Prepare a working stock solution by diluting the primary stock solution with a 50:50 methanol:water mixture.

### Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (**Nevirapine-d5**).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject the sample into the LC-MS/MS system.

## Method Validation Summary

The analytical method was validated according to the United States Food and Drug Administration (FDA) guidelines.

Validation Parameter	Result
Linearity Range	50-10000 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Accuracy	93.3 to 113.4%
Precision (%CV)	1.9 to 12.0%
Recovery	≥70.7%
Matrix Effect	≤1.04

## Experimental Workflow



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Caption: Workflow for the LC-MS/MS analysis of **Nevirapine-d5**.

## Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **Nevirapine-d5**. The validation results demonstrate that the method is accurate, precise, and suitable for its intended purpose in supporting pharmacokinetic and other drug development studies of Nevirapine.

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## References

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